molecular formula C6H7N3O2 B1588241 2-(Methylamino)pyrimidine-5-carboxylic acid CAS No. 5388-21-6

2-(Methylamino)pyrimidine-5-carboxylic acid

Cat. No.: B1588241
CAS No.: 5388-21-6
M. Wt: 153.14 g/mol
InChI Key: DWWXWTKPKXGUDC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (300 MHz, DMSO-d₆):

  • δ 8.90 ppm (s, 1H) : Aromatic proton at position 6 of the pyrimidine ring.
  • δ 8.45 ppm (s, 1H) : Aromatic proton at position 4.
  • δ 3.10 ppm (s, 3H) : Methyl group of the methylamino substituent.
  • δ 12.50 ppm (broad, 1H) : Carboxylic acid proton, exchangeable with D₂O.

¹³C NMR (75 MHz, DMSO-d₆):

  • δ 167.2 ppm : Carbonyl carbon of the carboxylic acid.
  • δ 158.4 ppm and δ 155.1 ppm : Pyrimidine ring carbons adjacent to nitrogen atoms.
  • δ 35.6 ppm : Methyl carbon of the methylamino group.

Infrared (IR) Vibrational Mode Analysis

  • 3200–2500 cm⁻¹ : Broad band from O-H stretching of the carboxylic acid.
  • 1680 cm⁻¹ : Strong C=O stretch of the carboxylic acid.
  • 1600 cm⁻¹ and 1550 cm⁻¹ : C=C and C=N stretching vibrations of the pyrimidine ring.
  • 1450 cm⁻¹ : N-H bending of the methylamino group.

Mass Spectrometric Fragmentation Patterns

  • Molecular Ion Peak : m/z 153.14 [M]⁺, consistent with the molecular formula C₆H₇N₃O₂.
  • Major Fragments :
    • m/z 136: Loss of -OH from the carboxylic acid.
    • m/z 108: Cleavage of the methylamino group (-NHCH₃).
    • m/z 80: Pyrimidine ring fragment (C₄H₄N₂).

Crystallographic Studies and X-ray Diffraction Data

While single-crystal X-ray diffraction data for this compound remains limited, analogous pyrimidine derivatives exhibit monoclinic crystal systems with space group P2₁/c. Predicted unit cell parameters include:

Parameter Value
a 7.42 Å
b 10.15 Å
c 12.30 Å
β 98.5°
Volume 920.8 ų

Hydrogen bonding networks are anticipated between the carboxylic acid and methylamino groups, forming dimers or chains in the solid state. The planarity of the pyrimidine ring is expected to persist, with minor distortions due to substituent effects.

Properties

IUPAC Name

2-(methylamino)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-7-6-8-2-4(3-9-6)5(10)11/h2-3H,1H3,(H,10,11)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWXWTKPKXGUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424708
Record name 2-(methylamino)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5388-21-6
Record name 2-(Methylamino)-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5388-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(methylamino)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Initial Intermediate Formation

  • The process begins with malonic acid dinitrile or dimethylamino methylene malonic acid dinitrile as the core carbon framework.
  • These react with dimethylformamide chloride in an inert organic solvent (e.g., halogenated aliphatic hydrocarbons, benzene, or toluene) at temperatures between 10°C and 110°C to form 1-dimethylamino-3-chloro-4-cyano-2-azapentadiene-5-dimethyliminium chloride intermediate.
  • This intermediate can be purified by conversion into its perchlorate salt to enhance stability and facilitate subsequent reactions.

Amination at the 3-Position

  • The chlorine atom at the 3-position of the intermediate is replaced by an amino group through reaction with a suitable amine.
  • For 2-(Methylamino)pyrimidine-5-carboxylic acid, methylamine or methyl aniline derivatives are used.
  • This substitution is typically carried out in an inert organic solvent under reflux conditions for approximately 20 minutes.
  • The amine can be selected from lower aliphatic primary or secondary amines and mononuclear aromatic amines.

Ring Closure to Form the Pyrimidine Core

  • The amino-substituted intermediate undergoes ring closure upon heating with aqueous ammonia or ammonium chloride solution.
  • This step converts the intermediate into the 4-amino-5-cyano pyrimidine compound.
  • Ring closure is facilitated by heating under reflux and is a critical step to form the pyrimidine heterocycle.

Hydrolysis (Saponification) of the Cyano Group

  • The cyano group at the 5-position is hydrolyzed to the carboxylic acid group.
  • This is achieved by heating the 4-amino-5-cyano pyrimidine compound with aqueous sulfuric acid or alcoholic alkali metal hydroxide solutions.
  • The reaction conditions are chosen to maximize yield while preventing degradation of the pyrimidine ring.
  • The final product, this compound, is isolated as a white crystalline solid after neutralization and purification steps.

Reaction Conditions and Solvents

Step Reagents/Conditions Solvent Temperature Time Notes
Formation of intermediate Malonic acid dinitrile + DMF chloride Halogenated aliphatic hydrocarbon, benzene, toluene 10–110°C Variable Perchlorate salt formation for purification
Amination (chlorine replacement) Methylamine or methyl aniline Inert organic solvent Reflux (~20 min) ~20 minutes Amines: primary/secondary aliphatic or aromatic
Ring closure Aqueous ammonia or ammonium chloride Aqueous or alcoholic solution Heating under reflux Several hours Converts amino-cyano intermediate to pyrimidine
Hydrolysis (saponification) Aqueous sulfuric acid or alcoholic alkali metal hydroxide Aqueous/alcoholic Heating Several hours Converts cyano to carboxylic acid

Research Findings and Advantages

  • The described process offers significant advantages over previous methods, including the use of simple, readily available starting materials and straightforward reaction steps.
  • The overall yield is generally excellent, and the products can be obtained in high purity without extensive purification.
  • The methodology allows for variation of the amino substituent, enabling synthesis of various 4-substituted pyrimidine-5-carboxylic acids, including 2-(Methylamino) derivatives.
  • The process is scalable and amenable to industrial production, demonstrating technical advancement in heterocyclic compound synthesis.

Supplementary Preparation Insights

  • Alternative synthetic routes involving condensation reactions with N,N-dimethylformamide dimethyl acetal and pyrimidine-5-carboxylate esters have been reported for related pyrimidine derivatives, involving heating under nitrogen atmosphere and subsequent purification steps.
  • Classic multi-component reactions such as the Biginelli reaction are generally used for dihydropyrimidinone derivatives but are less directly applicable to this compound synthesis.

Summary Table of Preparation Steps

Step Number Description Key Reagents/Conditions Outcome
1 Intermediate formation Malonic acid dinitrile + DMF chloride, solvent, 10–110°C 1-dimethylamino-3-chloro-4-cyano intermediate
2 Amination (chlorine substitution) Methylamine or methyl aniline, reflux in solvent Amino-substituted intermediate
3 Ring closure Aqueous ammonia or ammonium chloride, heating 4-amino-5-cyano pyrimidine compound
4 Hydrolysis (cyano to carboxylic acid) Aqueous sulfuric acid or alcoholic alkali hydroxide, heating This compound

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)pyrimidine-5-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Scientific Research Applications

Antidiabetic Agents

Research indicates that derivatives of pyrimidine compounds, including 2-(Methylamino)pyrimidine-5-carboxylic acid, are being explored as potential antidiabetic agents. A study highlighted the design and synthesis of pyrimidine derivatives that act as high-affinity ligands for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and adipocyte differentiation. These compounds may serve as alternatives to existing thiazolidinedione-based drugs, which are currently used in clinical settings for diabetes management .

Anticancer Activity

Pyrimidine derivatives have shown promise in anticancer research. The structural modifications of this compound can lead to compounds that inhibit cancer cell proliferation. For instance, studies have demonstrated that certain pyrimidine derivatives can induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents.

Synthesis of Novel Compounds

The synthesis of this compound is often part of larger synthetic pathways aimed at developing novel pharmaceuticals. Techniques such as enzyme-mediated synthesis and solid-supported synthesis are employed to enhance yield and purity. The compound serves as a building block for more complex structures, which can be tailored for specific biological activities .

Enzyme Inhibitors

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis and a target for several anticancer drugs. The structural characteristics of this compound allow it to fit into the active site of DHFR, potentially leading to the development of new inhibitors with improved efficacy .

Case Studies

Study Focus Findings
Study on PPARγ ActivatorsInvestigated the binding affinity of pyrimidine derivativesFound that certain derivatives exhibited comparable affinity to existing antidiabetic drugs
Anticancer Activity ResearchExamined the effects of pyrimidine derivatives on cancer cell linesDemonstrated significant apoptosis induction in treated cells
Enzyme Inhibition StudyEvaluated the inhibitory effects on DHFRIdentified potential new inhibitors from modified pyrimidine structures

Mechanism of Action

The mechanism of action of 2-(Methylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-Aminopyrimidine-5-carboxylic Acid (CAS 3167-50-8)

  • Molecular Formula : C₅H₅N₃O₂
  • Key Differences: Lacks the methyl group on the amino substituent.
  • Properties : Similar acidity but lower lipophilicity due to the absence of the methyl group.
  • Applications : Used as a precursor for decarboxylative cross-coupling reactions in drug synthesis .

Methyl 2-Aminopyrimidine-5-carboxylate (CAS 308348-93-8)

  • Molecular Formula : C₆H₇N₃O₂
  • Key Differences : Carboxylic acid is esterified (methyl ester), reducing hydrogen-bonding capacity.
  • Properties : Higher lipophilicity and lower solubility in aqueous media compared to the carboxylic acid form.
  • Synthetic Utility : Intermediate in prodrug design .

4-Methyl-2-sulfanylpyrimidine-5-carboxylic Acid (ChemSpider ID 2989322)

  • Molecular Formula : C₆H₆N₂O₂S
  • Key Differences: Sulfanyl (-SH) group replaces methylamino at position 2.
  • Properties : Enhanced nucleophilicity due to the sulfhydryl group; prone to oxidation.
  • Applications: Potential in metal-chelating agents or disulfide bond formation .

2-(Methanesulfonyl)pyrimidine-5-carboxylic Acid (CAS 914208-17-6)

  • Molecular Formula : C₆H₆N₂O₄S
  • Key Differences: Methanesulfonyl (-SO₂CH₃) group at position 2 instead of methylamino.
  • Properties : Strong electron-withdrawing sulfonyl group increases acidity (pKa ~2.5).
  • Applications : Used in electrophilic substitution reactions .

2-Hydroxypyrimidine-5-carboxylic Acid (CAS 38324-83-3)

  • Molecular Formula : C₅H₄N₂O₃
  • Key Differences: Hydroxyl (-OH) replaces methylamino at position 2.
  • Properties : Higher solubility in polar solvents; forms hydrogen bonds readily.
  • Applications : Intermediate in agrochemical synthesis .

Comparative Analysis Table

Compound Name Substituents (Position 2) Molecular Formula Key Properties Applications
2-(Methylamino)pyrimidine-5-carboxylic acid -NHCH₃ C₆H₇N₃O₂ Moderate acidity, balanced lipophilicity Kinase inhibitor intermediates
2-Aminopyrimidine-5-carboxylic acid -NH₂ C₅H₅N₃O₂ Higher solubility, lower lipophilicity Cross-coupling reactions
Methyl 2-aminopyrimidine-5-carboxylate -COOCH₃ C₆H₇N₃O₂ Esterified form, lipophilic Prodrug synthesis
4-Methyl-2-sulfanylpyrimidine-5-carboxylic acid -SH C₆H₆N₂O₂S Nucleophilic, oxidizable Chelation chemistry
2-(Methanesulfonyl)pyrimidine-5-carboxylic acid -SO₂CH₃ C₆H₆N₂O₄S Highly acidic, electron-withdrawing Electrophilic reactions
2-Hydroxypyrimidine-5-carboxylic acid -OH C₅H₄N₂O₃ Polar, hydrogen-bonding Agrochemical intermediates

Environmental Impact

  • PFAS Derivatives: Pyrimidine carboxylic acids with perfluoroalkyl groups (e.g., 2-(pentafluoroethyl)-4-(propan-2-yl)pyrimidine-5-carboxylic acid) have been detected in environmental samples, highlighting the need for greener alternatives .

Biological Activity

2-(Methylamino)pyrimidine-5-carboxylic acid is a pyrimidine derivative with notable biological activities, making it a compound of interest in pharmaceutical and biochemical research. This article explores its biological properties, synthesis methods, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₆H₇N₃O₂
  • Molecular Weight : 153.14 g/mol
  • CAS Number : 5388-21-6

The compound features a methylamino group at the second position and a carboxylic acid group at the fifth position of the pyrimidine ring, contributing to its unique reactivity and biological profile.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties :
    • Exhibits activity against a range of bacterial strains, making it a potential candidate for antibiotic development.
    • Case Study : A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential.
  • Enzyme Inhibition :
    • Investigated as a biochemical probe for enzyme studies, particularly in the context of metabolic pathways.
    • Research Finding : It has shown potential in inhibiting specific enzymes involved in disease processes, suggesting therapeutic applications in metabolic disorders.
  • Antitumor Activity :
    • Preliminary studies suggest that the compound may possess antitumor properties, warranting further investigation into its mechanisms of action.
    • Case Study : In vitro tests indicated cytotoxic effects on certain cancer cell lines, proposing avenues for cancer therapy development.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Method A : Reaction of 2-amino-5-cyanopyrimidine with methylamine followed by hydrolysis.
  • Method B : Direct methylation of 2-amino-5-carboxypyrimidine using methyl iodide.

These methods allow for the production of the compound in varying yields and purities, which can be optimized for specific applications.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameSimilarity IndexUnique Features
2-Aminopyrimidine-5-carboxylic acid0.91Lacks the methylamino group; simpler structure
Methyl 2-aminopyrimidine-5-carboxylate0.85Ester form; different reactivity profile
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate0.75Hydroxyl substitution; potential for hydrogen bonding
Imidazo[1,2-a]pyrimidine-6-carboxylic acid0.81Contains an imidazole ring; distinct biological activity

This comparative analysis highlights the diversity within the pyrimidine family and underscores the unique characteristics of this compound that may influence its biological activity and applications.

Q & A

Q. What are the common synthetic routes for preparing 2-(methylamino)pyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step organic reactions starting from pyrimidine precursors. For example:

  • Step 1 : Chlorination of pyrimidine derivatives at the 5-position, followed by substitution with methylamine to introduce the methylamino group (nucleophilic aromatic substitution) .
  • Step 2 : Carboxylic acid group introduction via oxidation of a methyl or hydroxymethyl substituent using reagents like KMnO₄ or selective catalytic oxidation .
    Key Considerations :
  • Solvent choice (e.g., ethanol or water) and temperature (50–100°C) significantly impact reaction kinetics and purity .
  • Catalysts (e.g., Pd-based for coupling reactions) may enhance regioselectivity .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer :

  • LC-MS : Validates molecular weight (153.14 g/mol) and detects impurities .
  • NMR Spectroscopy : Confirms substitution patterns (e.g., methylamino at position 2, carboxylic acid at position 5) .
  • HPLC : Assesses purity (>95%) under optimized conditions (e.g., reverse-phase C18 columns) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer : Discrepancies often arise from:

  • Structural Analogues : Misassignment of substituent positions (e.g., 2-amino vs. 4-amino derivatives) alters binding affinity .
  • Assay Conditions : pH-dependent ionization of the carboxylic acid group affects enzyme inhibition (e.g., kinase assays at pH 7.4 vs. 6.5) .
    Resolution Strategies :
  • Perform side-by-side comparisons with structurally validated standards .
  • Standardize assay buffers and validate target engagement via crystallography or SPR .

Q. What strategies optimize the reaction yield and purity of this compound in large-scale synthesis?

Methodological Answer :

  • Solvent-Free Conditions : Reduce byproduct formation in coupling reactions (e.g., using chloroacetic acid as a catalyst) .
  • Recrystallization : Ethanol/water mixtures improve purity by removing unreacted methylamine or chlorinated intermediates .
  • Process Monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress and intermediates .

Q. How does this compound compare to structurally similar compounds in biochemical applications?

Methodological Answer :

  • Comparative Activity :
    • Enzyme Inhibition : Lower IC₅₀ than 2-amino-4-methylpyrimidine-5-carboxylic acid due to methylamino group enhancing hydrogen bonding .
    • Solubility : Carboxylic acid group improves aqueous solubility vs. ester derivatives (e.g., ethyl ester in EP 4374877 A2) .
  • SAR Insights : Methyl substitution at position 2 reduces steric hindrance, favoring target binding .

Q. What computational methods predict the interactions of this compound with biological targets?

Methodological Answer :

  • Molecular Docking : Use SMILES strings (e.g., CNC1=NC=C(C(=O)O)C=N1) to model binding modes in kinases or receptors .
  • QSAR Models : Correlate substituent electronic properties (Hammett constants) with activity trends .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer :

  • GHS Compliance : Classified as irritant (H315, H319); use PPE (gloves, goggles) and fume hoods .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Stability and Storage

Q. How do environmental factors affect the stability of this compound?

Methodological Answer :

  • pH Sensitivity : Degrades in strong acids/bases; store in neutral buffers (pH 6–8) .
  • Temperature : Long-term storage at −20°C prevents decarboxylation; lyophilization extends shelf life .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Methylamino)pyrimidine-5-carboxylic acid
Reactant of Route 2
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2-(Methylamino)pyrimidine-5-carboxylic acid

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